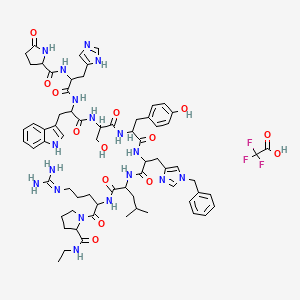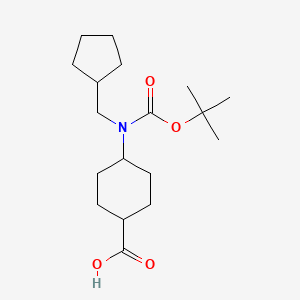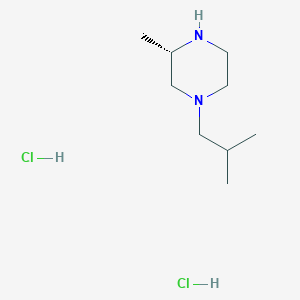![molecular formula C14H21N7O4 B12079000 N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine is a derivative of 6-(Methylamino)purine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its role in the substitution of adenine nucleotide analogs and its enhanced potency as a receptor antagonist.
Preparation Methods
The synthesis of 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine involves several steps. One common method includes the reaction of 6-(Methylamino)purine with dimethylaminomethylidene and methoxylamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine has several scientific research applications:
Chemistry: It is used as a reagent for the substitution of adenine nucleotide analogs, which are important in the study of nucleic acid chemistry.
Biology: The compound is used in the study of receptor antagonists and their interactions with biological targets.
Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a receptor antagonist, binding to the receptor sites and inhibiting their activity. This inhibition can prevent the reverse transcription of viral RNA to DNA, thereby hampering the growth of viruses like HIV.
Comparison with Similar Compounds
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine is unique due to its enhanced potency as a receptor antagonist and its specific applications in antiviral research. Similar compounds include:
6-(Methylamino)purine: The parent compound from which 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine is derived.
Adenine nucleotide analogs: These compounds are used in the study of nucleic acid chemistry and have similar applications in receptor antagonism and antiviral research.
Properties
Molecular Formula |
C14H21N7O4 |
|---|---|
Molecular Weight |
351.36 g/mol |
IUPAC Name |
N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H21N7O4/c1-20(2)6-16-14-17-12(19-24-3)11-13(18-14)21(7-15-11)10-4-8(23)9(5-22)25-10/h6-10,22-23H,4-5H2,1-3H3,(H,17,18,19)/b16-6+ |
InChI Key |
YADAJUFWZGPTNE-OMCISZLKSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NOC |
Canonical SMILES |
CN(C)C=NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)


![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)



![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)




